Lissamine Green

Description

Properties

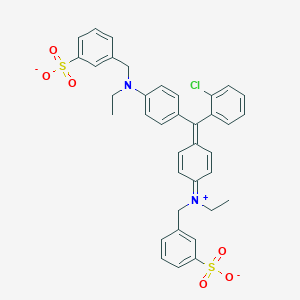

IUPAC Name |

3-[[4-[(2-chlorophenyl)-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-N-ethylanilino]methyl]benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H35ClN2O6S2/c1-3-39(25-27-9-7-11-33(23-27)47(41,42)43)31-19-15-29(16-20-31)37(35-13-5-6-14-36(35)38)30-17-21-32(22-18-30)40(4-2)26-28-10-8-12-34(24-28)48(44,45)46/h5-24H,3-4,25-26H2,1-2H3,(H-,41,42,43,44,45,46)/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZMRYBLIGYQPPP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3)C5=CC=CC=C5Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H34ClN2O6S2- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

702.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

11096-63-2 | |

| Record name | Lissamine Green | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011096632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Unveiling the Underpinnings of Ocular Surface Health: A Technical Guide to Lissamine Green Staining

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lissamine Green (LG) is a vital dye integral to the assessment of ocular surface integrity. This technical guide provides an in-depth exploration of the core mechanism of action of LG staining, offering valuable insights for researchers, scientists, and professionals engaged in drug development. By selectively staining devitalized and membrane-compromised cells, LG serves as a critical biomarker for ocular surface diseases, most notably Dry Eye Disease (DED). This document elucidates the biochemical interactions of LG with ocular surface cells, presents quantitative comparisons with other common dyes, details experimental protocols, and provides visual representations of the staining process and its clinical application.

The Core Mechanism of this compound Staining

This compound is a water-soluble, synthetically produced organic dye that functions as a vital stain, meaning it can differentiate between living and dead or degenerated cells.[1][2][3] The fundamental principle of its mechanism lies in the integrity of the cell membrane.

Healthy, viable epithelial cells on the ocular surface possess an intact plasma membrane that acts as a selective barrier, effectively excluding the LG molecules.[4][5][6] In contrast, cells that have undergone degeneration or cell death (apoptosis or necrosis) exhibit compromised membrane integrity.[4] This loss of membrane integrity allows LG to penetrate the cell.[4]

Once inside a damaged cell, this compound is believed to concentrate primarily within the cell nucleus.[4][5] This nuclear staining is a key characteristic that allows for the clear visualization of individual damaged cells. Furthermore, LG has been observed to stain mucous strands and areas where the protective mucin coating of the ocular surface is disrupted or absent.[1][7][8]

The selective staining of only damaged cells is a crucial advantage of this compound over other dyes like Rose Bengal, which has been shown to stain healthy epithelial cells and exhibit greater cellular toxicity.[1][4][9]

dot

Diagram of the cellular mechanism of this compound staining.

Quantitative Data Summary

The following tables summarize quantitative data from comparative studies of this compound and Rose Bengal, highlighting key differences in cell viability and patient comfort.

| In Vitro Cell Viability of Human Corneal Epithelial (HCE) Cells | |

| Dye Concentration | Cell Viability (Compared to Control) |

| 1% this compound | 92% greater than 1% Rose Bengal[1] |

| 0.5% this compound | 81.2% greater than 0.5% Rose Bengal[1] |

| 0.1% this compound | No significant difference compared to 0.1% Rose Bengal[1] |

| Patient-Reported Sensation Scores (0-5 Scale) | |

| Patient Group | Mean Sensation Score |

| Keratoconjunctivitis Sicca (KCS) | This compound: 2.42, Rose Bengal: 4.58[10] |

| Normal Ocular Surface | This compound: 1.375, Rose Bengal: 2.5[10] |

Experimental Protocols

In Vitro Assessment of Dye Effects on Human Corneal Epithelial (HCE) Cells

This protocol is based on the methodology described by Kim and Foulks (1999).[1]

Objective: To determine the effects of this compound and Rose Bengal on the viability and staining characteristics of proliferating HCE cells in vitro.

Methodology:

-

Cell Culture:

-

HCE cells are derived from explants of discarded corneoscleral rims and cultured using standard techniques.

-

-

Experimental Groups:

-

Control Group: HCE cells exposed to a phosphate buffer solution (PBS).

-

Experimental Groups: HCE cells exposed to 1%, 0.5%, or 0.1% of either this compound or Rose Bengal for 10 minutes.

-

-

Staining Observation:

-

Immediately following the 10-minute exposure, the cells are observed for any visible staining.

-

-

Cell Viability Assay:

-

Cell viability is assessed using a standard method (e.g., Trypan Blue exclusion assay or a commercially available cell viability kit) to quantify the percentage of viable cells in each group.

-

-

Data Analysis:

-

Statistical analysis (e.g., p-value calculation) is performed to compare the cell viability between the different dye concentrations and between the two dyes.

-

dot

Experimental workflow for in vitro dye comparison.

Clinical Evaluation of Ocular Surface Staining

This protocol is a generalized procedure based on common clinical practices for evaluating ocular surface staining in patients.

Objective: To assess and compare the staining patterns and patient tolerance of this compound and Rose Bengal in a clinical setting.

Methodology:

-

Patient Recruitment:

-

Enroll patients with a diagnosis of dry eye syndrome and a control group of individuals with normal ocular surfaces.

-

-

Dye Instillation:

-

In a randomized, crossover design, instill one drop of 1% this compound or 1% Rose Bengal into the conjunctival sac of each eye. A washout period of at least one hour is allowed between the instillation of the two dyes.

-

-

Patient-Reported Outcome:

-

Immediately following instillation, patients rate their ocular discomfort on a standardized scale (e.g., 0-5).

-

-

Clinical Observation:

-

A trained observer grades the corneal and conjunctival staining patterns using a standardized grading scale (e.g., van Bijsterveld scale) at specified time points (e.g., 1-4 minutes post-instillation).

-

-

Data Analysis:

-

Compare the mean sensation scores and staining scores between the two dyes using appropriate statistical tests.

-

Signaling Pathways and Clinical Implications

While this compound staining does not directly visualize intracellular signaling pathways, its presence is a strong indicator of cellular damage and death, which are often the downstream consequences of various pathological signaling cascades.

The extent and pattern of LG staining can be correlated with the severity of ocular surface disease.[11] For instance, in Dry Eye Disease, increased LG staining is associated with inflammation and an increase in inflammatory cells on the ocular surface.[12] Therefore, LG staining serves as a valuable surrogate marker for the clinical manifestation of these underlying inflammatory pathways.

dot

Logical relationship of LG staining to underlying pathology.

Conclusion

This compound is an indispensable tool in the field of ocular surface research and clinical drug development. Its mechanism of action, centered on the selective staining of membrane-compromised cells, provides a reliable and well-tolerated method for assessing ocular surface integrity. The quantitative data and experimental protocols presented in this guide offer a framework for the standardized application and interpretation of this compound staining. As a key clinical endpoint, LG staining will continue to play a pivotal role in the evaluation of novel therapeutics for ocular surface diseases.

References

- 1. Evaluation of the effect of this compound and rose bengal on human corneal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. iovs.arvojournals.org [iovs.arvojournals.org]

- 3. Vital Stains: What You Really Need to Know [reviewofcontactlenses.com]

- 4. The Dye-namics of Dry-Eye Diagnosis [reviewofophthalmology.com]

- 5. dovepress.com [dovepress.com]

- 6. oraclinical.com [oraclinical.com]

- 7. reviewofoptometry.com [reviewofoptometry.com]

- 8. researchgate.net [researchgate.net]

- 9. dovepress.com [dovepress.com]

- 10. Patient tolerance and ocular surface staining characteristics of this compound versus rose bengal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound dye produces similar staining patterns with less discomfort than rose bengal dye in dry eye patients - American Academy of Ophthalmology [aao.org]

- 12. This compound in Ophthalmology: A Comprehensive Review of Diagnostic and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

The History and Discovery of Lissamine Green: A Technical Guide for Researchers

An in-depth examination of the origins, mechanism, and application of a cornerstone vital dye in ocular surface assessment.

Introduction

Lissamine Green (LG) is a synthetically produced, water-soluble organic acid dye that has become an indispensable tool in both clinical ophthalmology and ocular surface research.[1] Unlike its predecessor, Rose Bengal (RB), this compound selectively stains dead and devitalized cells without affecting healthy epithelial cells, making it a true vital dye.[2] This technical guide provides a comprehensive overview of the history, discovery, mechanism of action, and key experimental protocols related to this compound, tailored for researchers, scientists, and drug development professionals.

A Historical Perspective: From Industrial Dye to Vital Stain

The journey of this compound from an industrial colorant to a precise biological marker is a testament to scientific observation and the pursuit of safer, more effective diagnostic tools.

-

Early Industrial and Laboratory Use: Originally developed as a food additive and for use in cosmetics, this compound was also adopted in the laboratory setting.[3] Its first documented use as a staining agent was in 1957 for the visualization of proteins during electrophoresis.[4]

-

First Ocular Application: The initial foray of this compound into ocular research occurred in 1967, where it was utilized to determine the viability of endothelial cells in eye bank corneas.[2][5]

-

The Breakthrough of 1973: The pivotal moment in the history of this compound as a vital dye came in 1973 through the work of Dr. Mogens Norn.[1][6] In his seminal paper published in Acta Ophthalmologica, Norn was the first to describe the use of this compound for staining the cornea and conjunctiva.[6][7] He demonstrated that LG stained degenerate and dead cells, as well as mucus, with staining properties nearly identical to the then-standard Rose Bengal.[7][8]

-

A Safer Alternative: Norn's work highlighted a crucial advantage of this compound over Rose Bengal: its significantly lower toxicity and reduced patient discomfort.[9] Rose Bengal was known to cause stinging and irritation upon instillation and, more critically, was found to be toxic to healthy epithelial cells, disqualifying it as a true vital dye.[2][10] this compound, in contrast, was well-tolerated and did not stain healthy, proliferating cells.[1][9] This discovery led to the gradual adoption of this compound as the preferred dye for assessing conjunctival health, particularly in the diagnosis and management of dry eye disease.[1]

Timeline of Key Events

Caption: Figure 1: Key Milestones in the History of this compound.

Mechanism of Action: Selective Staining of Compromised Cells

The utility of this compound as a vital dye is rooted in its inability to permeate the intact membranes of healthy cells. Its staining mechanism is primarily based on the principle of membrane integrity.

Healthy ocular surface epithelial cells are protected by a glycocalyx and a robust cell membrane that acts as a barrier to extracellular molecules like this compound. When cells become damaged or devitalized due to factors such as desiccation in dry eye disease, their membrane integrity is compromised. These membrane defects allow this compound to penetrate the cell and bind to intracellular components, notably the cell nucleus.[11] This selective staining provides a clear visual demarcation between healthy and unhealthy cells on the ocular surface.

Caption: Figure 2: Mechanism of Selective Staining by this compound.

Quantitative Data and Comparative Analysis

The superiority of this compound over Rose Bengal is supported by quantitative data assessing cytotoxicity and patient comfort.

Table 1: Spectrophotometric and Chemical Properties

| Property | Value | Reference |

| Chemical Formula | C₂₇H₂₅N₂NaO₇S₂ | [12] |

| Peak Absorption | ~633 nm | [3][13] |

| Solubility | High in water | [10] |

| Type of Dye | Acidic, synthetically produced organic dye | [1] |

Table 2: Comparative Cytotoxicity of this compound vs. Rose Bengal

Data from an in vitro study on human corneal epithelial (HCE) cells exposed to dyes for 10 minutes.

| Dye Concentration | Mean Cell Viability with this compound | Mean Cell Viability with Rose Bengal | Statistical Significance (p-value) | Reference |

| 1.0% | 92% greater than RB | - | p = 0.013 | [9] |

| 0.5% | 81.2% greater than RB | - | p = 0.006 | [9] |

| 0.1% | No significant difference | No significant difference | p = 0.83 | [9] |

Additional studies have shown that in SHEM medium, cell viability was 93.6% for 1% this compound, while it was only 9.6% for 1% Rose Bengal.[14]

Table 3: Clinical Staining and Patient Comfort Comparison

| Parameter | This compound | Rose Bengal | Reference |

| Staining Pattern | Stains dead/devitalized cells and mucus | Stains dead/devitalized cells, mucus, and healthy cells | [1][2] |

| Patient Sensation | Minimal to no stinging or discomfort | Significant stinging and discomfort | [3][15] |

| Toxicity | Non-toxic to healthy cells | Cytotoxic and phototoxic | [2][9] |

| Contrast on Red Eye | High contrast (appears green/blue) | Low contrast (red on red) | [15] |

Experimental Protocols

Accurate and reproducible results in both clinical and laboratory settings depend on standardized protocols for the preparation and application of this compound.

Preparation of 1% this compound Solution for Clinical Use

The optimal concentration for vital staining of the ocular surface is 1%.[13] Commercially available dye-impregnated strips can be used to create a 1% solution.

Materials:

-

This compound ophthalmic strips (containing 1.5 mg of dye)

-

Sterile, preservative-free saline or Balanced Salt Solution (BSS)

-

Sterile 1.5 mL microcentrifuge tube

-

Sterile micropipette or dropper

Protocol:

-

Aseptically remove two this compound strips from their packaging.

-

Place the tips of both strips into a sterile 1.5 mL microcentrifuge tube.

-

Add 200 µL (approximately 4 drops) of sterile saline or BSS to the tube.

-

Allow the strips to soak for 5 minutes to ensure complete dissolution of the dye.

-

The resulting solution will be approximately 1% this compound.

-

Use a sterile micropipette to draw up the solution for instillation.[3][13]

Caption: Figure 3: Workflow for Preparing 1% this compound Solution.

In Vitro Cell Viability Assay

This protocol provides a general framework for assessing the cytotoxicity of a compound on cultured corneal epithelial cells using this compound as the viability stain.

Materials:

-

Cultured human corneal epithelial (HCE) cells

-

96-well culture plates

-

Phosphate-buffered saline (PBS)

-

Test compound at various concentrations

-

1% this compound solution

-

Inverted microscope with imaging capabilities

Protocol:

-

Cell Seeding: Seed HCE cells into a 96-well plate at a desired density and culture until they reach approximately 80-90% confluency.

-

Compound Exposure: Remove the culture medium and expose the cells to the test compound at various concentrations for a predetermined duration (e.g., 24 hours). Include positive (e.g., a known cytotoxic agent) and negative (vehicle) controls.

-

Washing: After the exposure period, gently aspirate the medium containing the test compound and wash the cells twice with PBS to remove any residual compound.

-

Staining: Add 50 µL of 1% this compound solution to each well and incubate for 5-10 minutes at room temperature.

-

Observation: Aspirate the this compound solution, wash once with PBS, and immediately observe the cells under an inverted microscope. Healthy, viable cells will remain unstained, while non-viable cells will stain green.

-

Quantification: Capture images from multiple fields per well. The percentage of stained (non-viable) cells can be quantified using image analysis software by counting the number of green cells relative to the total number of cells.

In Vivo Ocular Surface Staining and Grading

Protocol:

-

Instillation: Instill approximately 10 µL of 1% this compound solution into the inferior conjunctival cul-de-sac of the subject's eye.

-

Observation: After 1-2 minutes, examine the ocular surface using a slit lamp with white light. The use of a red filter can enhance the visualization of the green stain.

-

Grading: Grade the degree of staining on the cornea and conjunctiva using a standardized scale, such as the Oxford Grading Scheme. This scale uses a series of panels (A-E) with increasing densities of punctate dots to grade staining severity from 0 to 5 for different zones of the ocular surface.[3]

Conclusion

This compound has firmly established its place as a superior vital dye for ocular surface assessment. Its history, from an industrial agent to a refined diagnostic tool, underscores the importance of seeking safer and more accurate methods in research and clinical practice. The dye's mechanism of selectively staining membrane-compromised cells provides a reliable endpoint for evaluating ocular surface diseases. For researchers and drug development professionals, a thorough understanding of its properties and adherence to standardized protocols are essential for generating reliable and reproducible data in the ongoing effort to understand and treat ocular surface disorders.

References

- 1. Cell Viability Guide | How to Measure Cell Viability [promega.sg]

- 2. researchgate.net [researchgate.net]

- 3. Grading of corneal and conjunctival staining in the context of other dry eye tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound. Vital staining of cornea and conjunctiva - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. oraclinical.com [oraclinical.com]

- 12. Development and Evaluation of Semiautomated Quantification of this compound Staining of the Bulbar Conjunctiva From Digital Images - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dry eyes and vital staining - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Advantages of this compound Vital Staining as an Endpoint in Dry Eye Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ocular surface staining: Current concepts and techniques - PMC [pmc.ncbi.nlm.nih.gov]

The Core Principle of Lissamine Green's Selective Staining of Damaged Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the fundamental principle behind Lissamine Green's (LG) selective staining of damaged cells, a critical tool in ocular surface assessment and drug development. By delving into the molecular mechanisms, cellular properties, and experimental considerations, this document provides a comprehensive resource for professionals in the field.

The Principle of Selective Staining: A Matter of Membrane Integrity

This compound is a water-soluble organic acid dye that serves as a vital stain, selectively coloring damaged or devitalized cells.[1][2][3] The core principle of its selectivity lies in the integrity of the cell's plasma membrane.

Healthy Cells: A healthy cell maintains a robust plasma membrane, a phospholipid bilayer that acts as a selective barrier, controlling the passage of substances into and out of the cell.[4] This membrane is further protected on the ocular surface by a layer of mucins and the glycocalyx, which form a hydrophilic barrier.[5][6][7][8] Due to its molecular size and charge, this compound is effectively excluded from entering healthy cells with intact membranes and a protective mucin layer.[9][10]

Damaged Cells: When a cell is damaged, its membrane integrity is compromised.[6][11] This damage can manifest as physical disruption, loss of the protective mucin and glycocalyx layer, or alterations in membrane permeability due to cellular stress and death processes like necrosis.[5][8][9][11] Such compromised barriers allow this compound to penetrate the cell and bind to intracellular components, resulting in a visible green stain.[9][10] The dye has a high affinity for the cell nucleus.[10][12]

The selective staining action of this compound is therefore a direct indicator of cellular damage and is widely used to assess the health of the ocular surface in conditions such as dry eye disease.[1][10]

Comparative Analysis with Other Vital Dyes

The choice of a vital dye is critical for accurate assessment of the ocular surface. This compound offers distinct advantages over other commonly used dyes, particularly Rose Bengal and Sodium Fluorescein.

| Parameter | This compound (LG) | Rose Bengal (RB) | Sodium Fluorescein (NaFl) |

| Staining Target | Stains membrane-damaged or devitalized cells, mucus, and cells lacking a protective mucin/glycocalyx layer.[5][9][13][14] | Stains dead and devitalized cells, but also healthy cells not adequately protected by the tear film.[5][13] | Pools in epithelial defects and highlights compromised cell-cell junctions; does not stain cells.[13] |

| Cytotoxicity | Minimal cytotoxicity and irritation.[13][15] | Known to be cytotoxic and causes stinging upon instillation.[3][5][13] | Generally considered non-toxic.[16] |

| Clinical Application | Preferred for assessing conjunctival staining.[17][18] | Historically used for conjunctival staining but is being replaced by LG due to toxicity.[13] | Gold standard for assessing corneal epithelial integrity and abrasions.[13] |

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of this compound in experimental and clinical settings.

Table 3.1: In Vitro Cytotoxicity Data

| Dye Concentration | This compound (Cell Viability) | Rose Bengal (Cell Viability) | Statistical Significance (p-value) |

| 1% | 92% greater than RB | Significantly reduced | p = 0.013[2][9] |

| 0.5% | 81.2% greater than RB | Significantly reduced | p = 0.006[2][9] |

| 0.1% | No significant difference from control | No significant difference from LG | p = 0.83[2][9] |

Table 3.2: Recommended Clinical Staining Parameters

| Parameter | Recommended Value | Notes |

| Concentration | 1% solution[16][19][20] | Commonly prepared from impregnated paper strips or available as a liquid formulation.[1] |

| Instilled Volume | 10 - 20 µl[4][16][20] | Volumes less than 10 µl may result in variability.[4] |

| Observation Time | 1 - 4 minutes post-instillation[21][22] | Staining intensity may decrease over time.[23] |

| Observation Filter | Red barrier filter[4][5][20] | Enhances visualization of corneal staining.[4] |

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following are protocols for key experiments involving this compound.

In Vitro Cytotoxicity Assessment of this compound

This protocol is designed to assess the effect of this compound on the viability of cultured corneal epithelial cells.

Materials:

-

Human Corneal Epithelial (HCE) cells

-

96-well cell culture plates

-

Cell culture medium

-

1% this compound solution (sterile)

-

Phosphate-Buffered Saline (PBS) (sterile)

-

Cell Viability Assay Kit (e.g., MTT or CellTox™ Green)

-

Microplate reader

Procedure:

-

Cell Seeding: Plate HCE cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well.

-

Incubation: Incubate the cells for 24 hours to allow for adherence.

-

Dye Exposure:

-

Carefully remove the culture medium from the wells.

-

Add 100 µl of 1% this compound solution to the test wells.

-

Add 100 µl of PBS to the control wells.

-

Incubate for a defined period (e.g., 10 minutes) at room temperature.[9]

-

-

Washing: Gently remove the dye solution and wash the cells twice with 200 µl of PBS per well.

-

Cell Viability Assay:

-

Follow the manufacturer's instructions for the chosen cell viability assay kit. For a CellTox™ Green assay, the dye can be added prior to the test compound.[24]

-

This typically involves adding a reagent to each well and incubating for a specified time.

-

-

Data Acquisition: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

-

Analysis: Calculate cell viability as a percentage relative to the control wells.

In Vivo Ocular Surface Staining in a Clinical Setting

This protocol outlines the standardized procedure for evaluating ocular surface staining with this compound in human subjects.

Materials:

-

1% this compound sterile ophthalmic strips or solution

-

Sterile saline solution (if using strips)

-

Slit lamp with a white light source and a red barrier filter

-

Staining grading scale (e.g., van Bijsterveld or Oxford scheme)[4][25]

Procedure:

-

Patient Preparation: Explain the procedure to the patient and ensure they are seated comfortably at the slit lamp.

-

Dye Instillation:

-

Strips: Moisten the tip of a this compound strip with a single drop of sterile saline. Gently pull down the lower eyelid and apply the moistened strip to the inferior conjunctiva for 1-2 seconds. Ask the patient to blink several times to distribute the dye. A recommended technique involves two applications of the same strip, one minute apart.[21][22]

-

Solution: Instill one 10 µl drop of 1% this compound solution into the inferior conjunctival fornix.[17]

-

-

Observation:

-

Grading:

-

Grade the degree of staining in different zones of the cornea and conjunctiva using a standardized grading scale.

-

Record the staining scores for each eye.

-

Visualizing the Underlying Mechanisms and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key pathways and processes involved in this compound staining.

The Molecular Principle of this compound Staining

Signaling Pathways Triggered by Cell Membrane Damage

References

- 1. This compound in Ophthalmology: A Comprehensive Review of Diagnostic and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of the effect of this compound and rose bengal on human corneal epithelial cells. | Semantic Scholar [semanticscholar.org]

- 3. reviewofoptometry.com [reviewofoptometry.com]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. Optimizing evaluation of this compound parameters for ocular surface staining - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Membrane-Associated Mucins of the Human Ocular Surface in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regional Conjunctival Differences in Glycocalyx Mucin Expression in Dry Eye and Normal Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Ocular surface glycocalyx in health and disease [frontiersin.org]

- 9. Evaluation of the effect of this compound and rose bengal on human corneal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. dovepress.com [dovepress.com]

- 11. Necrosis - Wikipedia [en.wikipedia.org]

- 12. researchonline.gcu.ac.uk [researchonline.gcu.ac.uk]

- 13. Signaling pathways involved in adaptive responses to cell membrane disruption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. CellTox™ Green Cytotoxicity Assay Protocol [promega.com]

- 15. A Study of Efficacy of Rose Bengal and this compound Stain in Dry Eyes | International Journal of Pharmacy Research & Technology (IJPRT) [ijprt.org]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Ocular surface staining: Current concepts and techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pure.manchester.ac.uk [pure.manchester.ac.uk]

- 20. Cellular mechanisms and signals that coordinate plasma membrane repair - PMC [pmc.ncbi.nlm.nih.gov]

- 21. reviewofoptometry.com [reviewofoptometry.com]

- 22. revieweducationgroup.com [revieweducationgroup.com]

- 23. researchgate.net [researchgate.net]

- 24. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. Development and Evaluation of Semiautomated Quantification of this compound Staining of the Bulbar Conjunctiva From Digital Images - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Lissamine Green for the Diagnosis of Dry Eye Disease

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the utility of Lissamine Green (LG) as a primary diagnostic tool in Dry Eye Disease (DED). It provides a comprehensive overview of its mechanism, comparative advantages, and standardized protocols for its application in clinical and research settings. This document is intended to serve as a core resource for professionals involved in ophthalmic research and the development of new therapeutics for DED.

Introduction: The Role of Vital Dyes in Ocular Surface Assessment

The diagnosis and monitoring of Dry Eye Disease rely on a combination of patient-reported symptoms and objective clinical signs. Vital dyes are indispensable tools for assessing the integrity of the ocular surface epithelium. Among these, this compound has emerged as a preferred dye for evaluating conjunctival damage, a key indicator of DED.[1][2][3] Unlike fluorescein, which is more effective for corneal staining, LG provides superior visualization of devitalized or damaged cells on the conjunctiva.[1] Furthermore, it is significantly better tolerated by patients than rose bengal, which can cause stinging and irritation.[1][4][5][6]

Mechanism of Action

This compound is a water-soluble organic dye that selectively stains degenerate or devitalized epithelial cells that have lost their protective mucin coating.[3][7] It also stains dead cells and filaments on the ocular surface.[3][8] The dye does not penetrate healthy epithelial cells with intact membranes, making it a specific marker for ocular surface damage.[2][7] The staining patterns observed with LG can correlate with the severity of DED and help in monitoring disease progression and response to treatment.[2]

Comparative Analysis of Ocular Dyes

The choice of vital dye is critical for accurate diagnosis. The following table summarizes the key characteristics of this compound in comparison to fluorescein and rose bengal.

| Feature | This compound | Fluorescein | Rose Bengal |

| Primary Staining Target | Devitalized and dead conjunctival and corneal cells, mucus strands[1][3][8] | Intercellular spaces of the cornea, epithelial defects[4] | Dead and devitalized cells, mucus[3][9] |

| Primary Clinical Use in DED | Conjunctival staining[3][10] | Corneal staining, tear film break-up time (TBUT)[1][4] | Conjunctival and corneal staining |

| Patient Comfort | Generally well-tolerated, minimal irritation[1][5][6] | Well-tolerated | Often causes stinging and discomfort[1][4][5][6] |

| Toxicity | Non-toxic to healthy epithelial cells[3][11] | Minimal toxicity | Can be toxic to healthy epithelial cells[9] |

| Visualization | Green staining on a white background; enhanced with a red barrier filter[4][12][13] | Yellow-green fluorescence under cobalt blue light | Red-pink staining on a white background |

Experimental Protocols

Standardization of procedures is crucial for reproducible and comparable results in both clinical practice and research.

Materials

-

This compound: Available as 1% sterile solution or impregnated paper strips (1.5 mg).[2][14] The liquid form is often preferred for controlled dosage.[2][15]

-

Sterile saline solution

-

Micropipette (for precise volume application of liquid LG)

-

Slit-lamp biomicroscope with appropriate filters (a red barrier filter is recommended to enhance contrast).[12][13]

Staining Procedure

The following workflow outlines the standardized procedure for this compound staining in a clinical or research setting.

Experimental Workflow for this compound Staining.

Staining Evaluation and Grading

-

Observation Time: The optimal time for evaluation is between 1 and 4 minutes after instillation.[12] Early observation may be confounded by excess dye pooling.[12]

-

Grading Scales: Several grading systems are used to quantify the extent of ocular surface staining. The Oxford Scheme is a widely accepted method that uses a series of panels (A-E) to grade the severity of staining.[16] The van Bijsterveld system is another commonly used scale.[17] Consistent use of a single grading scale within a study is paramount.

-

Regions of Interest: Staining is typically assessed in different zones of the conjunctiva (nasal and temporal) and cornea.[18] In DED, interpalpebral staining is a common finding.[3]

Quantitative Data Summary

The following tables present a summary of quantitative data from various studies on the use of this compound in diagnosing Dry Eye Disease.

Table 1: Comparative Staining Scores

| Study | Comparison | Staining Grade/Score (Mean ± SD) | p-value | Conclusion |

| Kim et al. (2015)[18] | LG vs. Fluorescein (with yellow filter) for conjunctival staining | LG: 4.1 ± 2.5; Fluorescein: 4.7 ± 2.5 | p = 0.005 | Fluorescein with a yellow filter may be more sensitive for detecting conjunctival damage. |

| Kim et al. (2015)[18] | LG vs. Fluorescein (with yellow filter) contrast score | LG: 23.4 ± 8.1 (temporal), 21.0 ± 9.0 (nasal); Fluorescein: 34.6 ± 12.0 (temporal), 34.7 ± 10.3 (nasal) | p = 0.003 | Fluorescein with a yellow filter provides greater contrast. |

Table 2: Patient Comfort and Preference

| Study | Comparison | Patient Discomfort Score (Mean ± SD) | p-value | Patient Preference |

| Machado et al. (2009)[5] | LG vs. Rose Bengal | Data not quantified in abstract | Not specified | This compound produced less discomfort. |

| Kim et al. (1997)[6] | LG vs. Rose Bengal in KCS patients | LG: 2.42; Rose Bengal: 4.58 | p = 0.00006 | Not specified, but LG was better tolerated. |

| Kim et al. (1997)[6] | LG vs. Rose Bengal in normal subjects | LG: 1.375; Rose Bengal: 2.5 | p = 0.01 | Not specified, but LG was better tolerated. |

Logical Relationships in DED Diagnosis

The presence and pattern of this compound staining are integral to the diagnostic algorithm for Dry Eye Disease. The following diagram illustrates the logical relationship between LG staining and other diagnostic indicators.

Logical Relationship of LG Staining in DED Diagnosis.

Conclusion

This compound is a valuable and well-established tool for the diagnosis and management of Dry Eye Disease. Its preferential staining of devitalized conjunctival cells, coupled with its excellent safety and tolerability profile, makes it an essential component of the ophthalmic diagnostic armamentarium. For researchers and drug development professionals, LG staining serves as a reliable and reproducible endpoint for evaluating the efficacy of novel DED therapies.[10][19][20] The adoption of standardized protocols for its application and grading is critical to ensure the generation of high-quality, comparable data across clinical trials and research studies.

References

- 1. eyeworld.org [eyeworld.org]

- 2. This compound in Ophthalmology: A Comprehensive Review of Diagnostic and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. reviewofoptometry.com [reviewofoptometry.com]

- 4. reviewofophthalmology.com [reviewofophthalmology.com]

- 5. This compound dye produces similar staining patterns with less discomfort than rose bengal dye in dry eye patients - American Academy of Ophthalmology [aao.org]

- 6. Patient tolerance and ocular surface staining characteristics of this compound versus rose bengal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound in Ophthalmology: A Comprehensive Review of Diagnostic and Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ocular Surface Staining : Johns Hopkins Sjögren’s Center [hopkinssjogrens.org]

- 9. Ocular surface staining: Procedure, scores, and results [medicalnewstoday.com]

- 10. Advantages of this compound Vital Staining as an Endpoint in Dry Eye Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. eyesoneyecare.com [eyesoneyecare.com]

- 12. iovs.arvojournals.org [iovs.arvojournals.org]

- 13. Optimizing evaluation of this compound parameters for ocular surface staining - PMC [pmc.ncbi.nlm.nih.gov]

- 14. iovs.arvojournals.org [iovs.arvojournals.org]

- 15. researchgate.net [researchgate.net]

- 16. Grading of corneal and conjunctival staining in the context of other dry eye tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Comparison of conjunctival staining between this compound and yellow filtered fluorescein sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Advantages of this compound Vital Staining as an Endpoint in Dry Eye Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Lissamine Green for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lissamine Green (LG), also known as Acid Green 50 or this compound B, is a synthetic, water-soluble organic dye.[1][2] Historically utilized as a food additive and in cosmetics, it has become an invaluable tool in biological research and clinical diagnostics, particularly in ophthalmology.[3] This technical guide provides a comprehensive overview of the core properties of this compound for laboratory applications, including its chemical and physical characteristics, mechanism of action, and detailed experimental protocols. Its primary utility lies in its ability to selectively stain cells with compromised membrane integrity, making it an excellent marker for cell viability and tissue damage.[4][5] Unlike some other vital stains, this compound exhibits low toxicity to healthy cells, offering a distinct advantage in experimental systems where cell viability is critical.[5]

Core Properties and Specifications

This compound is a dark brown or black powder that dissolves in water to form a green solution.[6] Its key properties are summarized in the tables below for easy reference.

Chemical and Physical Properties

| Property | Value | References |

| Synonyms | Acid Green 50, C.I. 44090, Food Green S, this compound B | [6][7] |

| CAS Number | 3087-16-9 | [6] |

| Molecular Formula | C₂₇H₂₅N₂NaO₇S₂ | [8] |

| Molecular Weight | 576.6 g/mol | [8] |

| Appearance | Dark brown or black powder | [6] |

| Solubility | Water soluble | [1] |

Spectral Properties

| Property | Value | References |

| Maximum Absorption (λmax) | 633 nm (in water) | [6] |

| Molar Extinction Coefficient (ε) | ≥60,000 at 630-636 nm (in water at 0.005 g/L) | [6] |

| ≥50,000 at 236-242 nm (in water at 0.005 g/L) | [6] | |

| ≥10,000 at 300-306 nm (in water at 0.005 g/L) | [6] |

Mechanism of Staining

This compound functions as a vital stain by selectively penetrating cells with compromised plasma membranes. Healthy, viable cells with intact membranes exclude the dye.[2] However, in dead or degenerating cells, the compromised membrane allows this compound to enter the cytoplasm and stain the intracellular components, rendering the cell visibly green.[1] This selective staining is the basis for its use in assessing cell viability and identifying areas of tissue damage.[9] The dye is particularly useful for staining the bulbar conjunctiva to assess ocular surface diseases.[1]

Experimental Protocols

Preparation of 1% (w/v) this compound Staining Solution

A 1% this compound solution is commonly used for vital staining procedures.[2] This protocol details two methods for preparing a 1% solution: from powder and from commercially available strips.

4.1.1 From this compound Powder

Methodology:

-

Weighing: Accurately weigh 10 mg of this compound powder.

-

Dissolving: Add the powder to 1 mL of sterile phosphate-buffered saline (PBS) or sterile saline.

-

Mixing: Vortex the solution or mix thoroughly to ensure the dye is completely dissolved.

-

Sterilization: For applications requiring sterility, filter the solution through a 0.22 µm syringe filter into a sterile container.[10]

-

Storage: Store the prepared solution at 2-8°C, protected from light. A reasonable beyond-use date is 30 days when stored properly.[10]

4.1.2 From this compound Strips

For convenience, a 1% solution can be prepared from commercially available this compound strips.

Methodology:

-

Materials: You will need two this compound strips and a microcentrifuge tube.

-

Preparation: Place two this compound strips into a sterile 1.5 mL microcentrifuge tube.

-

Dilution: Add 200 µL (approximately 4 drops) of sterile saline or preservative-free artificial tears to the tube.[2]

-

Incubation: Close the tube and incubate for 5 minutes to allow the dye to dissolve into the solution.[2]

-

Application: Use the resulting ~1% this compound solution for your experimental needs. This method is cost-effective and convenient for clinical and laboratory settings.[2]

In Vitro Cell Viability Assay using this compound

This protocol provides a general framework for a qualitative and semi-quantitative assessment of cell viability in cultured cells using this compound staining.

Methodology:

-

Cell Seeding: Seed cells in a suitable multi-well plate (e.g., 96-well plate) at a desired density and allow them to adhere and grow overnight.

-

Experimental Treatment: Treat the cells with the test compound(s) at various concentrations for the desired exposure time. Include appropriate positive (e.g., a known cytotoxic agent) and negative (vehicle) controls.

-

Washing: Gently aspirate the culture medium and wash the cells once with sterile PBS to remove any residual medium or treatment compounds.

-

Staining: Add a sufficient volume of 0.1% to 1% this compound solution to each well to cover the cell monolayer. Incubate for 5-10 minutes at room temperature.[5] The optimal concentration and incubation time may need to be determined empirically for different cell types.

-

Final Wash: Aspirate the this compound solution and gently wash the cells two to three times with PBS to remove excess dye and reduce background staining.

-

Imaging and Quantification:

-

Qualitative Assessment: Immediately visualize the cells under a brightfield microscope. Dead or membrane-compromised cells will appear green, while live cells will remain unstained.

-

Semi-Quantitative Assessment: Capture images from multiple random fields per well. The percentage of stained (non-viable) cells can be determined by manual counting or by using image analysis software. Cell viability can be expressed as the percentage of unstained cells relative to the total number of cells.

-

Applications in Research

-

Ocular Surface Disease Research: this compound is a primary diagnostic tool for assessing the severity of dry eye disease by staining damaged conjunctival and corneal cells.[9][11]

-

Contact Lens Research: It is used to evaluate the biocompatibility of contact lens materials and the mechanical effects of lenses on the ocular surface.[12]

-

Cytotoxicity Studies: Due to its low toxicity to viable cells, it serves as a useful counterstain in cytotoxicity assays to differentiate between live and dead cell populations.[5]

-

Cellular and Tissue Integrity: It can be employed to assess damage to epithelial layers in various in vitro and ex vivo models.

Safety and Handling

This compound is considered to have a good safety profile with low toxicity.[13] However, as with any chemical, appropriate laboratory safety precautions should be taken.

-

Wear personal protective equipment (gloves, lab coat, and eye protection).

-

Avoid inhalation of the powder.

-

Store in a cool, dry, and well-ventilated area away from strong oxidizing agents.[6]

Conclusion

This compound is a versatile and reliable vital stain for a range of laboratory applications. Its selective staining of non-viable cells, coupled with its low toxicity and ease of use, makes it a superior choice for assessing cell and tissue integrity, particularly in sensitive systems like ocular surface research. The protocols and data presented in this guide provide a solid foundation for the successful integration of this compound into various research and development workflows.

References

- 1. reviewofoptometry.com [reviewofoptometry.com]

- 2. reviewofcontactlenses.com [reviewofcontactlenses.com]

- 3. The green light for lissamine? - College of Optometrists [college-optometrists.org]

- 4. benchchem.com [benchchem.com]

- 5. Evaluation of the effect of this compound and rose bengal on human corneal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acid Green 50 CAS#: 3087-16-9 [m.chemicalbook.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Acid Green 50 | C27H25N2NaO7S2 | CID 91525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

- 10. sefh.es [sefh.es]

- 11. Optimizing evaluation of this compound parameters for ocular surface staining - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound in Ophthalmology: A Comprehensive Review of Diagnostic and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. documents.thermofisher.com [documents.thermofisher.com]

Lissamine Green: A Technical Guide for the Detection of Epithelial Defects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lissamine Green (LG) is a vital dye increasingly utilized in clinical and research settings for the assessment of ocular surface and other epithelial integrity. This technical guide provides an in-depth overview of the core principles and practical applications of this compound for the detection of epithelial defects. It details the dye's mechanism of action, provides comprehensive experimental protocols, and presents quantitative data to support its use as a reliable biomarker for epithelial damage. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of epithelial biology and the development of novel therapeutics.

Introduction

This compound is a synthetically produced, water-soluble organic acid dye.[1][2][3] Historically used as a food additive and in cosmetics, its application in ophthalmology was first introduced in 1973.[2][4] It serves as a vital stain, selectively coloring dead and degenerated cells, as well as cells with a compromised mucin layer, making it an invaluable tool for identifying epithelial defects.[5][6][7][8] Unlike its predecessor, Rose Bengal, this compound is significantly better tolerated by patients, exhibiting lower ocular irritation and toxicity.[1][9][10][11] This favorable safety profile, coupled with its effective staining capabilities, has positioned this compound as a preferred dye for the evaluation of the ocular surface, particularly the bulbar conjunctiva.[2][6] Its utility extends to various applications, including the diagnosis and management of dry eye disease (DED), assessment of contact lens-related complications, and the detection of herpetic and neoplastic lesions.[2][12]

Mechanism of Action

This compound's staining action is predicated on the health and integrity of the epithelial cell membrane and its protective mucin coating.[1][3][5] In a healthy epithelium, a continuous layer of mucin, part of the glycocalyx, acts as a barrier, preventing the dye from reaching and penetrating the cells.[1]

The primary mechanisms of this compound staining are:

-

Staining of Membrane-Damaged Cells: LG selectively penetrates epithelial cells with compromised plasma membranes.[13] This damage can result from desiccation, inflammation, or other pathological processes. Once inside, the dye concentrates primarily in the cell nucleus.[13]

-

Staining of Mucin-Deficient Cells: The dye will also stain epithelial cells that have a deficient or disrupted mucin layer, even if the cell membrane is still intact.[1][5]

It is important to note that this compound does not stain healthy, viable epithelial cells with an intact mucin layer.[2][13] This selective staining provides a clear visual demarcation of areas with epithelial compromise.

Chemical and Physical Properties

This compound is a dark green, water-soluble powder.[14] Key properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₂₇H₂₅N₂NaO₇S₂[7] |

| Molecular Weight | 576.62 g/mol [15] |

| Appearance | Dark green to black or dark red powder[14][15] |

| Solubility | Soluble in water |

| Maximum Absorption | Approximately 630-635 nm[4][7] |

Comparison with Other Vital Dyes

This compound is often compared to sodium fluorescein and Rose Bengal for ocular surface staining. Each dye has distinct properties and clinical utilities.[5]

| Feature | This compound | Rose Bengal | Sodium Fluorescein |

| Staining Mechanism | Stains dead and degenerated cells, and cells with a disrupted mucin coating.[5][6] | Stains dead or devitalized epithelial cells and mucus where tear film protection is compromised.[5] | Diffuses into intercellular spaces between living cells, with increased intensity in areas of cellular degeneration or death, highlighting epithelial breaks.[5][10] |

| Primary Use in DED | Assessing conjunctival staining.[5][6] | Evaluating conjunctival and corneal damage, particularly in keratoconjunctivitis sicca.[5] | Detecting corneal epithelial defects, abrasions, and assessing tear break-up time (TBUT).[5] |

| Patient Comfort | Generally well-tolerated with minimal to no stinging.[2][9][11] | Known to cause significant stinging and discomfort upon instillation.[9][10] | Can cause mild stinging.[12] |

| Toxicity | Considered non-toxic to the cornea.[6][11] | Can be toxic to healthy cells and affect their viability.[5] | Low toxicity. |

| Visibility | Good contrast against the bulbar conjunctiva.[6] Use of a red barrier filter can enhance corneal staining detection.[16] | Good contrast. | Requires a cobalt blue light and a Wratten #12 yellow filter for optimal visualization.[10] |

Experimental Protocols

Standardized protocols are crucial for obtaining accurate and reproducible results with this compound staining.

Preparation of 1% this compound Solution

Commercially available this compound is typically supplied as sterile, dye-impregnated paper strips.[5] However, a single strip wetted with saline produces a suboptimal concentration (approximately 0.17%).[17][18][19] To achieve the optimal 1% concentration for vital staining, the following methods can be employed:[17][18][19]

Method 1:

-

Aseptically place two this compound strips into a sterile 1.5 mL microcentrifuge tube.[18][20]

-

Add 200 µL (approximately 4 drops) of sterile, preservative-free saline or balanced salt solution to the tube.[17][18][19]

-

Allow the strips to soak for 5 minutes to elute the dye.[17][18][19]

-

Use a sterile micropipette to aspirate the 1% this compound solution for instillation.[20]

Method 2:

-

Aseptically place four this compound strips into a sterile 1.5 mL microcentrifuge tube.[17][18][19]

-

Add 200 µL (approximately 4 drops) of sterile, preservative-free saline or balanced salt solution.[17][18][19]

-

Use a sterile micropipette to aspirate the 1% this compound solution.[20]

A 0.5% solution can also be prepared by dissolving the appropriate amount of this compound powder in sterile water for injection and then adding sufficient sterile 0.9% sodium chloride to the final volume, followed by sterile filtration.[21]

Ocular Surface Staining Protocol

-

Preparation: Use a freshly prepared 1% this compound solution or a commercially available sterile strip moistened with a drop of sterile saline.[5]

-

Instillation: Instill 10-20 µL of the 1% solution into the inferior fornix of the eye, or gently touch the moistened strip to the inferior or temporal bulbar conjunctiva, avoiding contact with the cornea.[5][16]

-

Distribution: Instruct the subject to blink several times to distribute the dye across the ocular surface.[5]

-

Observation: Wait for 1 to 4 minutes before examination.[5][16] This time frame is optimal for evaluation.

-

Examination: Examine the cornea and conjunctiva using a slit-lamp biomicroscope with white light at low to moderate magnification.[5][16] The use of a red barrier filter can improve the detection of corneal staining.[16]

Recent research suggests that for strip-based application, two applications of the same strip, five seconds after wetting and one minute apart, can provide optimal results for observing conjunctival staining.[22]

Interpretation of Staining Patterns

The pattern of this compound staining provides valuable diagnostic information, particularly for dry eye disease.[9][23]

| Staining Pattern | Interpretation |

| Nasal Conjunctival Staining | Often the earliest and mildest sign of aqueous deficient dry eye.[9][23] It can also be associated with environmental factors.[23] |

| Nasal and Temporal Conjunctival Staining | Indicates an intermediate stage of dry eye disease.[9][23] |

| Nasal, Temporal, and Corneal Staining | Represents the most severe form of dry eye, indicating a significant break in the surface cells.[9][23] |

| Inferior Staining | Can be associated with mechanical factors such as mucus fishing syndrome or exposure keratopathy.[6] |

| Diffuse Punctate Staining | In mild cases of DED, punctate staining is often localized to the nasal and temporal bulbar conjunctiva. As the disease progresses, this can become more diffuse.[7] |

| Dense, Patchy Staining | Seen in advanced DED across the conjunctiva and corneal periphery, indicating significant epithelial cell loss and inflammation.[7] |

Three distinct staining patterns have also been identified: small, dark, and distinct areas that clump together; a light and disperse cloud-like appearance; and a reticular structure with long vertical strips.[24]

Applications in Research and Drug Development

This compound staining is a critical endpoint in clinical trials for dry eye disease and other ocular surface disorders.[1][25][26][27] Its reproducibility and sensitivity to changes in the ocular surface make it a valuable tool for assessing the efficacy of new therapeutics.[25][26][27] The correlation between LG staining and patient-reported symptoms further enhances its utility as a clinical endpoint.[25][26][27]

Safety and Tolerability

This compound has an excellent safety profile.[1][11] It is significantly better tolerated than Rose Bengal, with most patients reporting no discomfort upon instillation of a 1% solution.[2][10][11] Higher concentrations (2% and 3%) have been associated with burning and discomfort.[11][28] Studies have shown no significant cellular toxicity or effect on cell viability with standard clinical use.[7][11]

Conclusion

This compound is a versatile and reliable vital dye for the detection of epithelial defects. Its favorable safety profile, ease of use, and clear staining of compromised cells make it an indispensable tool for researchers, scientists, and drug development professionals. The standardized protocols and interpretive guidelines presented in this technical guide are intended to facilitate its effective and consistent application in both clinical and research settings, ultimately contributing to a better understanding and treatment of epithelial disorders.

References

- 1. Optimizing evaluation of this compound parameters for ocular surface staining - PMC [pmc.ncbi.nlm.nih.gov]

- 2. reviewofcontactlenses.com [reviewofcontactlenses.com]

- 3. macsenlab.com [macsenlab.com]

- 4. Ocular surface staining: Current concepts and techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. reviewofoptometry.com [reviewofoptometry.com]

- 7. This compound in Ophthalmology: A Comprehensive Review of Diagnostic and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound in Ophthalmology: A Comprehensive Review of Diagnostic and Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. eyeworld.org [eyeworld.org]

- 10. reviewofophthalmology.com [reviewofophthalmology.com]

- 11. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

- 12. Ocular surface staining: Procedure, scores, and results [medicalnewstoday.com]

- 13. Research Review | Contact Lens Spectrum [clspectrum.com]

- 14. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]

- 15. chemimpex.com [chemimpex.com]

- 16. iovs.arvojournals.org [iovs.arvojournals.org]

- 17. Obtaining this compound 1% Solution for Clinical Use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. iovs.arvojournals.org [iovs.arvojournals.org]

- 19. profiles.wustl.edu [profiles.wustl.edu]

- 20. youtube.com [youtube.com]

- 21. sefh.es [sefh.es]

- 22. reviewofoptometry.com [reviewofoptometry.com]

- 23. ophthalmologytimes.com [ophthalmologytimes.com]

- 24. oraclinical.com [oraclinical.com]

- 25. researchgate.net [researchgate.net]

- 26. Advantages of this compound Vital Staining as an Endpoint in Dry Eye Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Advantages of this compound Vital Staining as an Endpoint in Dry Eye Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. An evaluation of the efficacy of fluorescein, rose bengal, this compound, and a new dye mixture for ocular surface staining - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Lissamine Green: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lissamine Green B, also known as Acid Green 50 or Wool Green S, is a synthetic aniline dye with significant applications in biomedical research and clinical diagnostics.[1][2] Its utility stems from its ability to selectively stain cells that have a compromised cell membrane, rendering it an invaluable tool for assessing cell viability and tissue integrity. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of this compound B, with a focus on its use in ophthalmic research and histology. Detailed experimental protocols and visual representations of its mechanism and workflow are included to facilitate its practical application in a laboratory setting.

Chemical Structure and Physicochemical Properties

This compound B is a diphenylnaphthylmethane dye.[3] Its chemical structure is characterized by a central carbon atom bonded to two phenyl groups and one naphthyl group, with sulfonate groups conferring water solubility.

Table 1: Chemical Identifiers of this compound B

| Identifier | Value |

| IUPAC Name | sodium;4-[[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]-3-hydroxynaphthalene-2,7-disulfonate |

| Synonyms | Acid Green 50, C.I. 44090, Wool Green S, Cyanol green B[1][2] |

| CAS Number | 3087-16-9[1] |

| Molecular Formula | C₂₇H₂₅N₂NaO₇S₂[1] |

| Molecular Weight | 576.62 g/mol [1] |

| PubChem CID | 91525[1] |

Table 2: Physicochemical Properties of this compound B

| Property | Value |

| Appearance | Dark red to black powder[1] |

| Solubility | Water: Soluble (up to 0.1%, with some lots approaching 4%)[4], Ethanol: 3 mg/mL[4] |

| Maximum Absorption (λmax) | 630-636 nm in water[4], approximately 624-635 nm on the ocular surface[5] |

| Molar Extinction Coefficient (ε) | ≥60000 at 630-636 nm in water at 0.005 g/L[4] |

| pKa | Not readily available in the literature |

| Fluorescence Emission | While used in fluorescence imaging, a specific emission maximum is not consistently reported in the literature. |

Mechanism of Action: Vital Staining

This compound B functions as a vital stain, meaning it can be used to assess the viability of cells. Its staining mechanism is predicated on the integrity of the cell membrane. Healthy, viable cells with intact membranes are impermeable to the dye and thus remain unstained.[6] Conversely, cells with compromised membrane integrity, such as devitalized or damaged cells, allow the dye to penetrate and stain the intracellular components.[6][7] This selective staining provides a clear visual demarcation between healthy and non-viable cells.

Applications

The primary application of this compound B is in the assessment of cellular health and tissue integrity.

Ocular Surface Evaluation

This compound B is extensively used in ophthalmology to diagnose and monitor ocular surface diseases, most notably dry eye disease.[5][7] It effectively stains devitalized or damaged epithelial cells on the cornea and conjunctiva, allowing for the visualization of epithelial defects and inflammation.[6] It is considered less irritating to the eye than other vital stains like Rose Bengal.[7]

Histology

In histological applications, this compound B can be used as a counterstain in various staining protocols, such as in modifications of Masson's trichrome stain, to provide contrast to other cellular components.[4]

Cell Viability Assays

Due to its membrane-impermeant nature in healthy cells, this compound B can be employed in in vitro cell viability assays as a marker for cells with compromised membranes.

Experimental Protocols

Protocol for Ocular Surface Staining with 1% this compound B Solution

This protocol is adapted from established clinical and research practices for the evaluation of the ocular surface.[7][8]

Materials:

-

This compound B powder

-

Sterile saline solution (0.9% NaCl)

-

Sterile microcentrifuge tubes (1.5 mL)

-

Sterile graduated transfer pipettes

-

Slit-lamp biomicroscope, preferably with a red barrier filter

Procedure:

-

Preparation of 1% this compound B Solution:

-

Aseptically transfer a pre-weighed amount of this compound B powder into a sterile microcentrifuge tube to achieve a 1% (w/v) concentration when reconstituted. For example, add 10 mg of this compound B to 1 mL of sterile saline.

-

Alternatively, commercially available sterile this compound B strips can be used. Wet the tip of the strip with a drop of sterile saline.[6]

-

-

Instillation of the Dye:

-

Using a sterile transfer pipette, draw up 10-20 µL of the 1% this compound B solution.[8]

-

Gently pull down the lower eyelid of the subject and instill the dye into the inferior conjunctival cul-de-sac, avoiding contact with the cornea.

-

-

Observation:

-

Allow the dye to distribute over the ocular surface for 1 to 4 minutes.[8]

-

Examine the cornea and conjunctiva using a slit-lamp biomicroscope with low to moderate white light illumination.

-

The use of a red barrier filter can enhance the visualization of the green stain.[8]

-

Grade the staining pattern according to a standardized scale (e.g., the Oxford scheme).

-

Conclusion

This compound B is a versatile and valuable dye for researchers, scientists, and drug development professionals, particularly in the fields of ophthalmology and cell biology. Its well-defined chemical structure and its mechanism of selectively staining non-viable cells make it a reliable tool for assessing cellular and tissue integrity. The provided protocols and diagrams offer a practical guide for its effective implementation in a research or clinical setting. Further research to elucidate its precise pKa and detailed fluorescence emission characteristics would be beneficial for expanding its applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. dawnscientific.com [dawnscientific.com]

- 3. researchgate.net [researchgate.net]

- 4. 丽丝胺 ™ 绿 B Dye content 60 % | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound in Ophthalmology: A Comprehensive Review of Diagnostic and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Staining characteristics and antiviral activity of sulforhodamine B and this compound B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Optimizing evaluation of this compound parameters for ocular surface staining - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iovs.arvojournals.org [iovs.arvojournals.org]

A Technical Guide to the Early Applications of Lissamine Green in Ophthalmology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lissamine Green (LG), a water-soluble aniline dye, has become an indispensable tool in the diagnosis and management of ocular surface diseases. Its ability to selectively stain membrane-damaged or devitalized cells makes it a true vital dye, offering significant advantages over its predecessors. This technical guide delves into the foundational applications of this compound in ophthalmology, providing a detailed look at the early experimental protocols, comparative data, and the evolution of its use from a novel compound to a clinical standard.

The introduction of vital staining in ophthalmology dates back to the late 19th century with the use of fluorescein in 1882 to detect epithelial defects.[1][2] For decades, fluorescein and rose bengal, the latter popularized by Henrik Sjögren in the 1930s for diagnosing keratoconjunctivitis sicca, were the primary dyes used to assess the integrity of the ocular surface.[3][4] However, the significant patient discomfort and potential toxicity associated with rose bengal spurred the search for a better-tolerated alternative.[5]

This need was met in 1973 when Danish ophthalmologist Mogens Norn introduced this compound as a vital stain for the cornea and conjunctiva.[3][4][6] His seminal work demonstrated that LG possessed staining properties nearly identical to rose bengal but without the associated irritation, paving the way for its widespread adoption in both clinical practice and research.[3] Even before Norn's pivotal publication, LG had found niche applications, such as staining the endothelia of eye bank eyes in the late 1960s.

This guide will explore the initial studies that established LG's utility, focusing on the methodologies that underpinned its early validation and the quantitative observations that supported its clinical value.

Mechanism of Action and Staining Properties

This compound is a phenylmethane dye that functions as a vital stain by selectively targeting and coloring dead or degenerated cells on the ocular surface.[3] Unlike rose bengal, which can stain healthy epithelial cells, this compound is considered a true vital dye because it does not penetrate healthy cells with intact membranes. Its mechanism relies on the loss of cell membrane integrity; when cells are damaged or devitalized, the compromised barrier allows the dye to enter and stain the cell nucleus.[7]

Early research by Norn established that LG stains not only degenerate and dead cells but also mucus filaments.[8] This dual-staining capability made it particularly useful for evaluating the full spectrum of ocular surface changes in diseases like keratoconjunctivitis sicca. The dye has a high affinity for the bulbar conjunctiva, providing excellent contrast against the white sclera, which made it a superior choice for conjunctival assessment compared to fluorescein.[1][4]

The core staining characteristics of this compound, as identified in early studies, are:

-

Selective staining of membrane-compromised cells.

-

Minimal to no staining of healthy epithelial cells.[5]

-

Excellent contrast on the conjunctiva.[1]

-

Superior patient tolerance compared to rose bengal, with significantly less stinging and irritation upon instillation.[9]

Early Experimental Protocols

The foundational methodologies for applying this compound were established by Mogens Norn in his comparative studies. These protocols were designed to directly compare the staining patterns of LG with the then-standard rose bengal.

Norn's 1973 Comparative Staining Protocol

Dr. Norn's initial study involved 171 eyes and was notable for its direct comparison methodology, often applying multiple dyes to the same eye to ensure a precise correlation of staining patterns.[3]

Objective: To compare the vital staining properties of this compound with rose bengal and fluorescein on the cornea and conjunctiva.

Methodology:

-

Dye Preparation: A 1% solution of this compound was used. For direct comparison, a 1% solution of rose bengal was also prepared.

-

Patient Population: The study included patients with various ocular surface conditions to observe a range of pathologies.

-

Dye Instillation:

-

Sequential Instillation: One dye (e.g., this compound) was instilled into the eye, and the staining pattern was observed and documented. After a washout period, the second dye (e.g., rose bengal) was instilled, and the process was repeated.[3]

-

Combined Instillation: In some cases, a combination of this compound and rose bengal was instilled simultaneously to observe if the two dyes stained the exact same regions.[3]

-

-

Observation:

-

A slit lamp was used for all observations.

-

To differentiate between the dyes when used in combination, Norn employed a range of colored filters, allowing him to distinguish the green stain of LG from the red of rose bengal.

-

-

Evaluation: The location and intensity of corneal and conjunctival staining were recorded. Norn noted that in every instance, whether used sequentially or simultaneously, this compound and rose bengal stained the same areas of the ocular surface.[3]

This protocol was crucial in establishing that this compound could be a direct and less irritating substitute for rose bengal.

Quantitative Data from Early Studies

While detailed quantitative grading scales were developed later, early research focused on comparative analyses. The primary quantitative finding from Norn's 1973 study was the direct correlation of staining patterns between this compound and rose bengal.

| Parameter | This compound (1%) | Rose Bengal (1%) | Fluorescein | Source |

| Staining of Dead/Degenerate Cells | Yes | Yes | No (stains epithelial defects) | [6] |

| Staining of Mucus | Yes | Yes | No | [6][8] |

| Staining of Healthy Cells | No | Yes | No | |

| Patient Comfort (Stinging) | Low | High | Low | [9] |

| Primary Use | Conjunctival Staining | Conjunctival Staining | Corneal Staining (epithelial breaks) | [4] |

| Norn (1973) Conclusion | Staining properties are almost identical to rose bengal | The established standard for conjunctival staining at the time | Used for comparison of corneal defects | [3] |

Later studies in the 2000s began to quantify this compound staining patterns for the diagnosis and staging of dry eye disease. Research led by Dr. James McCulley identified distinct patterns that correlated with disease severity.[10][11]

| Staining Pattern (this compound) | Associated Dry Eye Severity | Clinical Significance | Source |

| Nasal Interpalpebral Conjunctival Staining | Least Severe (Stage 1) | Early indicator, can also be caused by environmental factors. | [10][11][12] |

| Temporal Interpalpebral Conjunctival Staining | Moderate (Stage 2) | More definitive for tear deficiency. | [10][11][12] |

| Corneal Staining (in addition to conjunctival) | Most Severe (Stage 3) | Indicates a significant break in surface cells, increasing infection risk. | [10][11][12] |

Visualizations

Experimental Workflow: Norn's Comparative Dye Analysis (1973)

Caption: Workflow for Norn's 1973 comparative analysis of vital dyes.

Logical Relationship: Progression of Dry Eye Staining Patterns

Caption: this compound staining patterns as indicators of dry eye progression.

Conclusion

The early applications of this compound in ophthalmology, spearheaded by the work of Mogens Norn, fundamentally shifted the clinical approach to assessing the ocular surface. By providing a well-tolerated and effective alternative to rose bengal, LG enabled more comfortable and frequent evaluations of conditions like keratoconjunctivitis sicca. The initial experimental protocols, though straightforward, were robust in their comparative power, definitively establishing the dye's utility. While the understanding of its staining mechanism was initially at the cellular level, this foundational work paved the way for later research that would quantify its staining patterns into sophisticated grading systems for diagnosing and managing dry eye disease. For today's researchers and drug development professionals, understanding these early applications provides critical context for the continued use of this compound as a key biomarker for ocular surface integrity in clinical trials and patient care.

References

- 1. reviewofoptometry.com [reviewofoptometry.com]

- 2. Ocular surface staining: Current concepts and techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. reviewofophthalmology.com [reviewofophthalmology.com]

- 4. Stains and dyes in Ophthalmology - Global Journal of Cataract Surgery and Research in Ophthalmology [gjcsro.com]

- 5. reviewofcontactlenses.com [reviewofcontactlenses.com]

- 6. researchgate.net [researchgate.net]

- 7. Advantages of this compound Vital Staining as an Endpoint in Dry Eye Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

- 9. This compound dye produces similar staining patterns with less discomfort than rose bengal dye in dry eye patients - American Academy of Ophthalmology [aao.org]

- 10. ophthalmologytimes.com [ophthalmologytimes.com]

- 11. medindia.net [medindia.net]

- 12. eyeworld.org [eyeworld.org]

Methodological & Application

Lissamine Green Staining for Ocular Surface Assessment: Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.